![molecular formula C12H20N2O4 B13016190 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate: is a complex organic compound with the following structural formula:
C8H14O4
It belongs to the class of diazabicycloalkanes and contains both a bicyclic ring system and carboxylate functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Bicyclic Ring System:
- Start with a suitable precursor containing the bicyclic ring system.
- Introduce tert-butyl and methyl groups at specific positions using appropriate reagents.
- Protect the carboxylic acid groups during the reaction.
-
Esterification:
- React the protected compound with tert-butyl chloroformate (or tert-butyl bromoformate) to form the tert-butyl ester.
- Remove the protecting groups to reveal the final compound.
Industrial Production
Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.
Analyse Des Réactions Chimiques
Reactivity
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: Substitution reactions may occur at the tert-butyl or methyl positions.
Carboxylation: The carboxylate groups participate in carboxylation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide) or nucleophiles (e.g., amines).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are related diazabicycloalkanes, the unique combination of tert-butyl, methyl, and carboxylate groups in this compound sets it apart. Similar compounds include :
2,3-Diazabicyclo[2.2.1]-hept-2-ene: A simpler diazabicycloalkane.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate: Contains a boron-containing group.
2-(Tert-butyl) 6-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Similar structure with additional benzyl group.
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-7-5-8(13-6-7)9(14)10(15)17-4/h7-9,13H,5-6H2,1-4H3 |
Clé InChI |
OCEUCRCQUNIZNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)OC)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
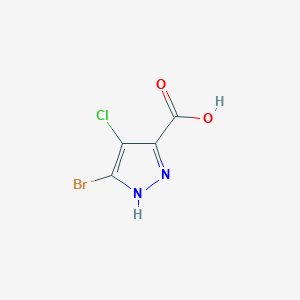



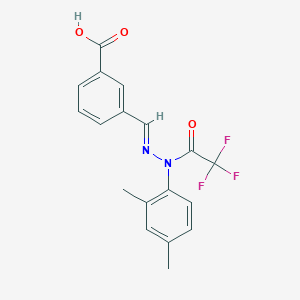


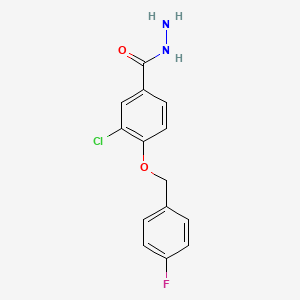
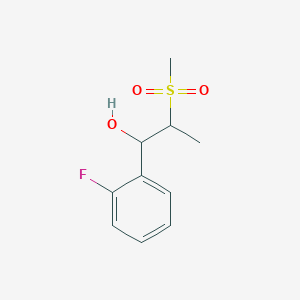
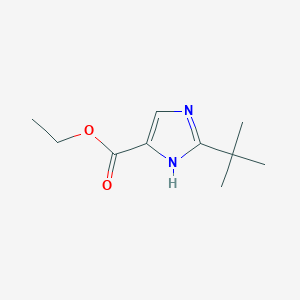
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)

